molecular formula C18H16ClNO3S B2788806 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide CAS No. 1351621-33-4

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Cat. No. B2788806
CAS RN: 1351621-33-4
M. Wt: 361.84
InChI Key: WOULMLSTCVMSPN-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide, also known as NSC-750854, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Pharmaceutical Studies and Drug Development

  • Antibacterial Activity: Researchers have investigated the antibacterial properties of this compound. It may serve as a potential agent against bacterial infections.
  • Anti-HIV Activity : The compound’s structure suggests it could be explored for anti-HIV drug development .
  • Anti-Thrombotic Activity : Thrombosis prevention is crucial in cardiovascular health. This compound’s properties may contribute to anti-thrombotic therapies .

Organic Synthesis and Medicinal Chemistry

  • Thiazole Derivatives : Thiazoles are common heterocyclic compounds with diverse applications. This compound’s thiazole ring makes it valuable in organic synthesis .
  • Schiff Base Ligands : Schiff bases derived from 2-hydroxy-1-naphthaldehyde serve as chelating ligands in coordination chemistry .

Biological and Pharmacological Research

  • Allergies and Inflammation : Investigations into the compound’s effects on allergic reactions and inflammation pathways are ongoing .
  • Cancer Research : 2-aminothiazoles, structurally related to this compound, exhibit potential activity against various human cancer cell lines .

Computational Studies and Molecular Interactions

  • Theoretical Calculations : Researchers have used Hartree-Fock and density functional theory methods to study the compound’s molecular energies, electrostatic potential, and frontier orbitals .
  • Solid-Phase Compatibility : X-ray studies align well with calculations performed in the solid phase .

Material Science and Crystallography

  • Single Crystal X-ray Diffraction : The molecular structure of this compound has been characterized using X-ray diffraction techniques .
  • Spectroscopic Techniques : IR, NMR, and UV–Vis spectroscopy provide insights into its properties .

Chemical Reactions and Mechanisms

  • Hydrazide Chemistry : The compound’s hydrazide group plays a role in its reactivity and potential applications .
  • Molecular Electrostatic Potential : Understanding the compound’s charge distribution aids in predicting its behavior in chemical reactions .

properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOULMLSTCVMSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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